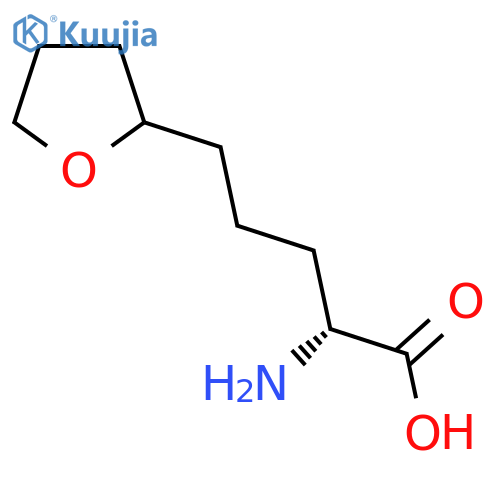

Cas no 1690284-09-3 ((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid)

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid 化学的及び物理的性質

名前と識別子

-

- (2R)-2-amino-5-(oxolan-2-yl)pentanoic acid

- 1690284-09-3

- EN300-1297273

-

- インチ: 1S/C9H17NO3/c10-8(9(11)12)5-1-3-7-4-2-6-13-7/h7-8H,1-6,10H2,(H,11,12)/t7?,8-/m1/s1

- InChIKey: FOLJKKVQZCXMIZ-BRFYHDHCSA-N

- ほほえんだ: O1CCCC1CCC[C@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 187.12084340g/mol

- どういたいしつりょう: 187.12084340g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 5

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.9

- トポロジー分子極性表面積: 72.6Ų

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1297273-1000mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 1000mg |

$1129.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-10000mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 10000mg |

$4852.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-100mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 100mg |

$993.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-50mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 50mg |

$948.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-500mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 500mg |

$1084.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-1.0g |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 1g |

$0.0 | 2023-06-06 | ||

| Enamine | EN300-1297273-2500mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 2500mg |

$2211.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-250mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 250mg |

$1038.0 | 2023-09-30 | ||

| Enamine | EN300-1297273-5000mg |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid |

1690284-09-3 | 5000mg |

$3273.0 | 2023-09-30 |

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926

-

Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297

-

Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500

-

Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acidに関する追加情報

Comprehensive Overview of (2R)-2-amino-5-(oxolan-2-yl)pentanoic acid (CAS No. 1690284-09-3)

(2R)-2-amino-5-(oxolan-2-yl)pentanoic acid (CAS No. 1690284-09-3) is a specialized chiral amino acid derivative that has garnered significant attention in pharmaceutical and biochemical research. This compound, characterized by its unique oxolane (tetrahydrofuran) ring and amino acid backbone, is pivotal in the development of novel therapeutics and peptide-based drugs. Its structural features make it a valuable building block for drug discovery and bioconjugation, aligning with current trends in precision medicine and targeted drug delivery.

The growing interest in chiral compounds like (2R)-2-amino-5-(oxolan-2-yl)pentanoic acid stems from their ability to influence biological activity and drug efficacy. Researchers are increasingly exploring its potential in enzyme inhibition and receptor modulation, particularly in neurodegenerative diseases and metabolic disorders. With the rise of AI-driven drug design, this compound's molecular properties are being scrutinized for computational modeling and virtual screening applications.

From a synthetic chemistry perspective, CAS No. 1690284-09-3 is notable for its stereochemical purity, a critical factor in asymmetric synthesis. Its oxolan-2-yl moiety enhances solubility and bioavailability, addressing common challenges in peptide drug formulation. Recent studies highlight its role in prodrug development, where its metabolic stability and controlled release properties are leveraged for improved pharmacokinetics.

The compound's relevance extends to biomaterial science, where its functional groups facilitate polymer modification and hydrogel formation. This aligns with the surge in demand for biocompatible materials in tissue engineering and 3D bioprinting. Additionally, its non-toxic profile makes it suitable for cosmeceutical applications, a rapidly expanding market driven by consumer demand for sustainable skincare ingredients.

In analytical chemistry, (2R)-2-amino-5-(oxolan-2-yl)pentanoic acid serves as a reference standard for chromatographic methods and mass spectrometry. Its distinct fragmentation pattern aids in the identification of structurally similar metabolites, supporting advancements in metabolomics and proteomics. As the field of personalized nutrition gains traction, this compound's role in amino acid profiling is being explored for dietary supplement optimization.

Environmental considerations are also shaping research around CAS No. 1690284-09-3. Its biodegradability and low ecotoxicity position it as a greener alternative in industrial biotechnology. With increasing regulatory focus on green chemistry, this compound's synthesis pathways are being refined to minimize carbon footprint and waste generation.

Market analysts project steady growth for chiral amino acid derivatives like (2R)-2-amino-5-(oxolan-2-yl)pentanoic acid, fueled by expanding applications in biopharmaceuticals and diagnostics. Patent filings related to its derivatization techniques and crystallization methods have surged, reflecting its commercial potential. As blockchain technology permeates supply chains, transparent sourcing of such high-purity compounds is becoming a key differentiator for manufacturers.

Future research directions may explore its supramolecular interactions for nanocarrier systems in cancer therapeutics, or its chelation properties for metal ion detection. The compound's versatility ensures its continued relevance across interdisciplinary fields, from agricultural chemistry to materials science, making CAS No. 1690284-09-3 a compelling subject for ongoing scientific investigation.

1690284-09-3 ((2R)-2-amino-5-(oxolan-2-yl)pentanoic acid) 関連製品

- 2679801-93-3((2S,3aS,6aS)-2-(bromomethyl)-octahydrocyclopenta[b]pyrrole)

- 2138030-36-9([2,2-Difluoro-3-(2-methylazetidin-1-yl)propyl](ethyl)amine)

- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

- 96757-24-3(2-(4-bromophenyl)-1-(4-fluorophenyl)-6,6-dimethyl-1,5,6,7-tetrahydro-4H-indol-4-one)

- 1805587-01-2(5-Aminomethyl-4-cyano-2-nitrobenzoic acid)

- 2210-06-2(1,3-Propanediol, 2-(chloromethyl)-2-(hydroxymethyl)-)

- 1351608-21-3(6-(1H-imidazol-1-yl)-N-(1,3-thiazol-2-yl)pyridazine-3-carboxamide)

- 1346600-56-3(Butopamine-d4 Hydrochloride)

- 2197607-83-1(N-({4-[(2R,6S)-2,6-dimethylmorpholine-4-carbonyl]phenyl}methyl)prop-2-enamide)

- 1156999-13-1(1-(3-bromophenyl)-4-chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine)